molecular formula C8H6N2O3 B3046072 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1190310-95-2

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B3046072
CAS No.: 1190310-95-2
M. Wt: 178.14
InChI Key: KLFGKBLJFXZSJO-UHFFFAOYSA-N
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Description

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3) . FGFRs play an essential role in various types of tumors , while JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against FGFR1, 2, and 3 . It also acts as a potent, moderately selective JAK3 inhibitor .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

JAK3 is specifically associated with the common γc subunit of cytokine receptors of interleukins (ILs), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are involved in differentiation, proliferation, and survival of T cells .

Pharmacokinetics

In terms of ADME properties, the compound showed high total clearance comparable to hepatic blood flow in rats. In oral dosing, it resulted in low exposure and low oral bioavailability .

Result of Action

The compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis. It also significantly inhibits the migration and invasion of 4T1 cells . Furthermore, it has an immunomodulating effect on interleukin-2-stimulated T cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound through a cyclization process .

Another approach involves the use of a domino reaction strategy, where 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds are reacted in water to afford pyrrolo[3,2-c]pyridine derivatives . This method is efficient and provides high yields of the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route may vary depending on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FGFRs and its potential therapeutic applications in cancer research set it apart from other similar compounds .

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-3-5-4(8(12)13)1-2-9-7(5)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFGKBLJFXZSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181257
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-95-2
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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